2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide: is a chemical compound with the following properties:
Molecular Weight: 457.35 g/mol
Molecular Formula: CHBrNOS
Smiles: CCn1c(c2cc3ccccc3o2)nnc1SCC(Nc1ccc(cc1)[Br])=O
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the reaction of appropriate starting materials. While specific details may vary, the general steps include:
Triazole Formation: The benzofuran derivative reacts with an appropriate hydrazine compound to form the triazole ring.
Thiolation: The triazole compound is then treated with a thiolating agent to introduce the sulfanyl group.
Acetylation: Finally, acetylation of the amine group yields the desired acetamide.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These may include batch or continuous processes, with purification steps to obtain high-purity material.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Reduction: Reduction of the nitro group may yield an amino compound.
Thiolation: Thiolating agents such as Lawesson’s reagent or thiourea.
Acetylation: Acetic anhydride or acetyl chloride.
Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions. For example:
- Thiolation yields the desired sulfanyl compound.
- Acetylation leads to the acetamide product.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds, the uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
For further exploration, consider comparing it with compounds like:
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide:
2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide:
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide:
2-{[5-(1-benzofuran-2-yl)-4-isopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide:
Properties
Molecular Formula |
C19H15N5O4S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H15N5O4S/c1-23-18(16-9-12-5-2-3-8-15(12)28-16)21-22-19(23)29-11-17(25)20-13-6-4-7-14(10-13)24(26)27/h2-10H,11H2,1H3,(H,20,25) |
InChI Key |
UZWSDIKRYFNDPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.